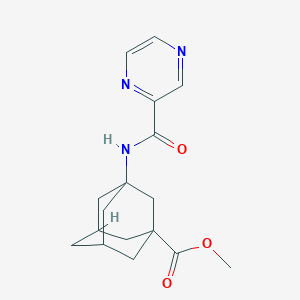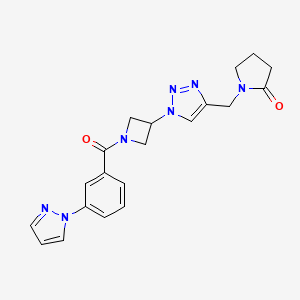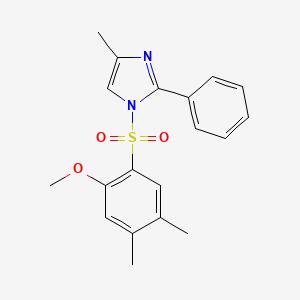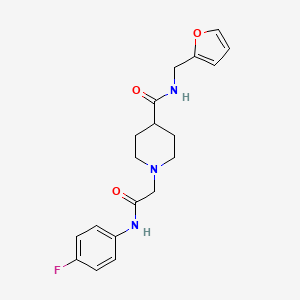
1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as the yield and purity of the final product.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, selectivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability, as well as its spectral properties.科学的研究の応用
Discovery of Selective Kinase Inhibitors
Research on compounds with similar structural features has led to the discovery of selective inhibitors targeting specific kinases involved in cancer and other diseases. For example, the development of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a selective Met kinase inhibitor, showcases the therapeutic potential of such molecules. This compound demonstrated tumor stasis in vivo and has been advanced into clinical trials due to its efficacy and safety profile (Schroeder et al., 2009).
Antibacterial Agents
Similar structural analogs have been explored for their antibacterial properties, leading to the synthesis and evaluation of compounds with potent activity against various bacterial strains. For instance, research on pyridonecarboxylic acids as antibacterial agents identified molecules with significant activity, underscoring the role of these compounds in developing new antibiotics (Egawa et al., 1984).
Antiprotozoal Agents
Compounds featuring similar functional groups have shown promise as antiprotozoal agents. Studies involving the synthesis and evaluation of dicationic imidazo[1,2-a]pyridines, for example, revealed potent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, offering new avenues for treating protozoal infections (Ismail et al., 2004).
Neuroinflammation Imaging
Research on fluorine-containing compounds for PET imaging of neuroinflammation targets such as the colony-stimulating factor 1 receptor (CSF1R) highlights the potential of these molecules in diagnosing and studying neurodegenerative diseases. The development of fluorine-labeled ligands for CSF1R imaging provides valuable tools for understanding the role of microglia in conditions like Alzheimer's disease (Lee et al., 2022).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and safe handling procedures.
将来の方向性
This involves speculating on potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please consult with a professional chemist or a trusted source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.
特性
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c20-15-3-5-16(6-4-15)22-18(24)13-23-9-7-14(8-10-23)19(25)21-12-17-2-1-11-26-17/h1-6,11,14H,7-10,12-13H2,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZLAMYKRCNMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2844673.png)
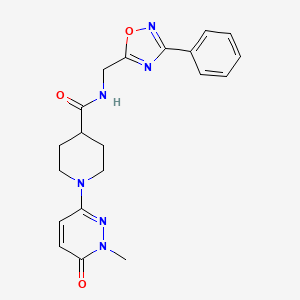
![N-[1-Dimethylaminomethylidene]-2-hydroxybenzamide](/img/structure/B2844678.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844679.png)
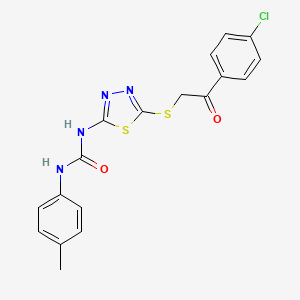
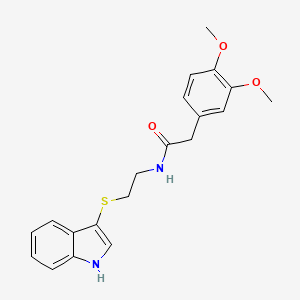
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[2-(trifluoromethoxy)phenyl]ethane-1-sulfonamido](/img/structure/B2844684.png)
![3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844685.png)
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2844686.png)
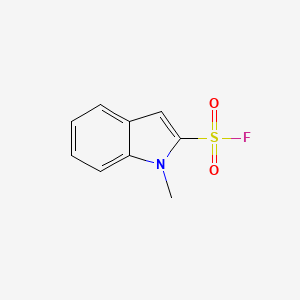
![7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2844688.png)
